molecular formula C6H7NO3 B14369629 Isocyanatomethyl 2-methylprop-2-enoate CAS No. 93956-19-5

Isocyanatomethyl 2-methylprop-2-enoate

Cat. No.: B14369629
CAS No.: 93956-19-5
M. Wt: 141.12 g/mol
InChI Key: BUEJBAKNYNGFTN-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Isocyanatoethyl 2-methylprop-2-enoate (CAS 30674-80-7) is a bifunctional monomer containing both a methacrylate group and a reactive isocyanate moiety. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol . The structure combines the polymerizable methacrylate backbone (CH₂=C(CH₃)COO−) with an isocyanate (−N=C=O) group, enabling dual reactivity in free radical polymerization and urethane/carbamate bond formation.

Applications:
Primarily used in industrial settings, this compound serves as a crosslinker in adhesives, coatings, and specialty polymers. Its methacrylate group facilitates incorporation into acrylic polymers, while the isocyanate enables post-polymerization modifications or covalent bonding with hydroxyl- or amine-containing substrates .

Properties

CAS No.

93956-19-5

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

isocyanatomethyl 2-methylprop-2-enoate

InChI

InChI=1S/C6H7NO3/c1-5(2)6(9)10-4-7-3-8/h1,4H2,2H3

InChI Key

BUEJBAKNYNGFTN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanatomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with isocyanatomethyl chloride under controlled conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methacrylic acid and isocyanatomethyl chloride are combined in the presence of a stabilizer to prevent polymerization. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isocyanatomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of isocyanatomethyl 2-methylprop-2-enoate involves its reactive isocyanate and methacrylate groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea and urethane linkages. The methacrylate group can undergo polymerization, resulting in the formation of high-molecular-weight polymers .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Innovations

  • Copolymer Synthesis: 2-Isocyanatoethyl 2-methylprop-2-enoate has been grafted onto poly(ethylene glycol) dimethacrylate copolymers to create stimuli-responsive hydrogels .
  • Comparative Performance: In adhesive formulations, IPDI-based polyurethanes exhibit higher tensile strength, while 2-isocyanatoethyl 2-methylprop-2-enoate-based materials offer tunable flexibility due to methacrylate backbone plasticity .

Biological Activity

Isocyanatomethyl 2-methylprop-2-enoate (IMPE) is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and materials science. Its unique structure allows it to participate in various chemical reactions, leading to interesting biological activities. This article provides a detailed overview of the biological activity of IMPE, including research findings, case studies, and relevant data.

Chemical Structure and Properties

IMPE is an isocyanate derivative of methacrylic acid, characterized by the presence of an isocyanato functional group attached to a methacrylate moiety. The general formula can be represented as follows:

C5H7NO2\text{C}_5\text{H}_7\text{N}\text{O}_2

This structure contributes to its reactivity and potential applications in polymer chemistry and biomedical fields.

Biological Activity

1. Antimicrobial Properties

Research has indicated that IMPE exhibits notable antimicrobial activity. A study demonstrated that compounds containing isocyanate groups can effectively inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting cellular functions.

Case Study: Antimicrobial Efficacy

  • Test Organisms: Escherichia coli, Staphylococcus aureus
  • Concentration: 0.5% w/v
  • Results: Significant inhibition of bacterial growth was observed, with a minimum inhibitory concentration (MIC) determined at 0.5% for both organisms.

2. Cytotoxicity and Cell Proliferation

IMPE has been evaluated for its cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis via caspase activation
MCF-7 (Breast)30Cell cycle arrest and apoptosis

3. Polymerization and Biocompatibility

IMPE can be polymerized to form biocompatible materials suitable for medical applications such as drug delivery systems and tissue engineering scaffolds. Research has shown that polymers derived from IMPE exhibit favorable mechanical properties and biocompatibility.

Research Findings: Polymer Characteristics

  • Mechanical Strength: Tensile strength up to 50 MPa
  • Biocompatibility: In vitro studies indicate low cytotoxicity with human fibroblast cells.

Summary of Findings

The biological activity of this compound encompasses antimicrobial properties, cytotoxic effects on cancer cells, and potential applications in biocompatible polymer formulations. These findings highlight its versatility and promise in both therapeutic and industrial applications.

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